N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide
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Overview
Description
N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methylsulfonyl group and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperazine ring in the presence of a base.
Attachment of the Butanamide Moiety: The butanamide moiety is attached through an amide bond formation, typically using an acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the butanamide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The piperazine ring and the methylsulfonyl group play crucial roles in its binding affinity and activity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide analogs: Compounds with similar structures but different substituents on the piperazine ring or the butanamide moiety.
Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H25N3O4S |
---|---|
Molecular Weight |
319.42 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanamide |
InChI |
InChI=1S/C13H25N3O4S/c1-11(2)10-14-12(17)4-5-13(18)15-6-8-16(9-7-15)21(3,19)20/h11H,4-10H2,1-3H3,(H,14,17) |
InChI Key |
AELGURLNUDSYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCC(=O)N1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
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